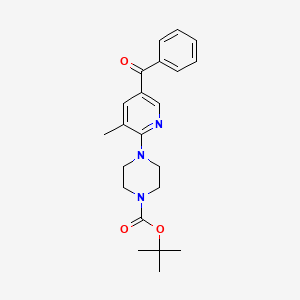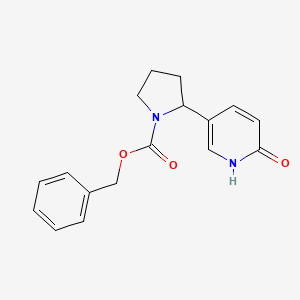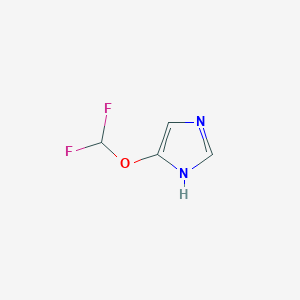
4-(Difluoromethoxy)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-1H-imidazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-1H-imidazole typically involves the introduction of the difluoromethoxy group into the imidazole ring. One common method includes the reaction of imidazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process often includes steps such as the reaction of imidazole with difluoromethylating agents, followed by purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives .
Scientific Research Applications
4-(Difluoromethoxy)-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves pathways related to enzyme inhibition and signal transduction .
Comparison with Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the difluoromethoxy group further enhances its stability and potential for various applications .
Properties
Molecular Formula |
C4H4F2N2O |
|---|---|
Molecular Weight |
134.08 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1H-imidazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-2-8-3/h1-2,4H,(H,7,8) |
InChI Key |
ZAIXUZAHXIMSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


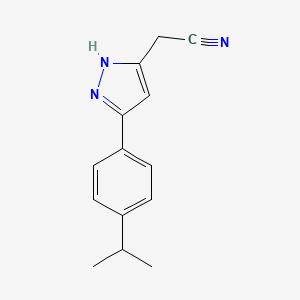
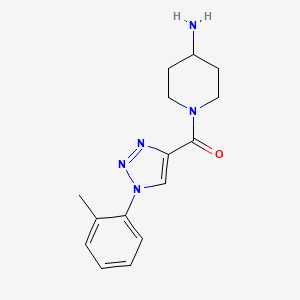
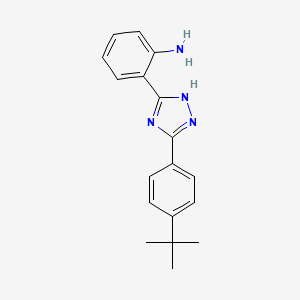

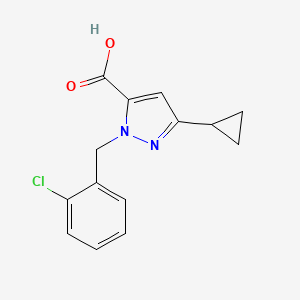
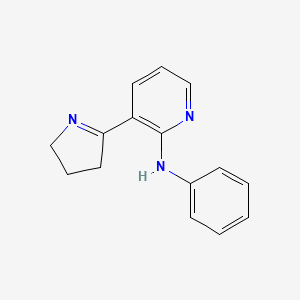
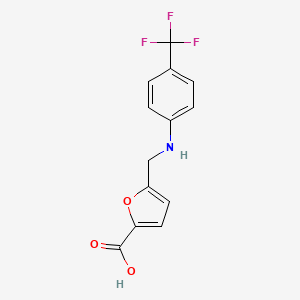


![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

